molecular formula C13H18O2 B8809323 p-(tert-Butyl)benzyl acetate CAS No. 67364-88-9

p-(tert-Butyl)benzyl acetate

Cat. No. B8809323
CAS RN: 67364-88-9
M. Wt: 206.28 g/mol
InChI Key: QSCOAHKJRIJKQZ-UHFFFAOYSA-N
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Patent
US04235683

Procedure details

If the material discharged from the electrolysis is worked up similarly to Example 1, 284.8 g of p-tert.-butylbenzaldehyde and 295.3 g of p-tert.-butylbenzyl acetate are obtained in addition to 25.2 g of unconverted p-tert.-butyltoluene. This corresponds to a yield of 83.3% and a current efficiency of 58.2%. The p-tert.-butylbenzaldehyde is separated from the p-tert.-butylbenzyl acetate by the method described in Example 1.
Quantity
284.8 g
Type
reactant
Reaction Step One
Quantity
295.3 g
Type
reactant
Reaction Step Two
Yield
83.3%

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:12]=[CH:11][C:8]([CH:9]=O)=[CH:7][CH:6]=1)([CH3:4])([CH3:3])[CH3:2].C(OCC1C=CC(C(C)(C)C)=CC=1)(=O)C>>[C:1]([C:5]1[CH:6]=[CH:7][C:8]([CH3:9])=[CH:11][CH:12]=1)([CH3:4])([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
284.8 g
Type
reactant
Smiles
C(C)(C)(C)C1=CC=C(C=O)C=C1
Step Two
Name
Quantity
295.3 g
Type
reactant
Smiles
C(C)(=O)OCC1=CC=C(C=C1)C(C)(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C1=CC=C(C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 25.2 g
YIELD: PERCENTYIELD 83.3%
YIELD: CALCULATEDPERCENTYIELD 9.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04235683

Procedure details

If the material discharged from the electrolysis is worked up similarly to Example 1, 284.8 g of p-tert.-butylbenzaldehyde and 295.3 g of p-tert.-butylbenzyl acetate are obtained in addition to 25.2 g of unconverted p-tert.-butyltoluene. This corresponds to a yield of 83.3% and a current efficiency of 58.2%. The p-tert.-butylbenzaldehyde is separated from the p-tert.-butylbenzyl acetate by the method described in Example 1.
Quantity
284.8 g
Type
reactant
Reaction Step One
Quantity
295.3 g
Type
reactant
Reaction Step Two
Yield
83.3%

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:12]=[CH:11][C:8]([CH:9]=O)=[CH:7][CH:6]=1)([CH3:4])([CH3:3])[CH3:2].C(OCC1C=CC(C(C)(C)C)=CC=1)(=O)C>>[C:1]([C:5]1[CH:6]=[CH:7][C:8]([CH3:9])=[CH:11][CH:12]=1)([CH3:4])([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
284.8 g
Type
reactant
Smiles
C(C)(C)(C)C1=CC=C(C=O)C=C1
Step Two
Name
Quantity
295.3 g
Type
reactant
Smiles
C(C)(=O)OCC1=CC=C(C=C1)C(C)(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C1=CC=C(C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 25.2 g
YIELD: PERCENTYIELD 83.3%
YIELD: CALCULATEDPERCENTYIELD 9.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.